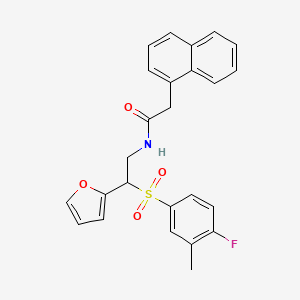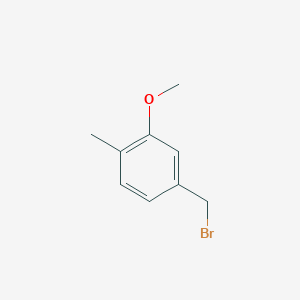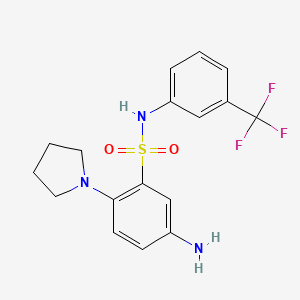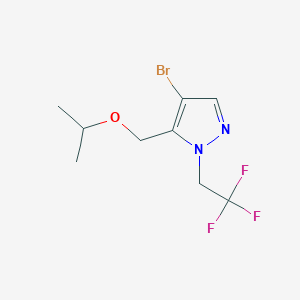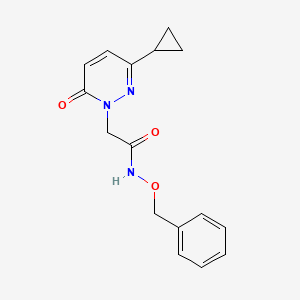![molecular formula C23H22ClN3O4S B2558266 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine CAS No. 1207010-15-8](/img/structure/B2558266.png)
1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine is an organic compound characterized by its complex structure, combining features from various chemical groups. This compound has shown potential in multiple fields, including medicinal chemistry, pharmacology, and materials science, due to its diverse range of properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various targets in the body. For instance, the benzofuran and oxadiazole moieties in the compound could potentially interact with various enzymes or receptors in the body .
Mode of Action
The interaction of the compound with its targets could lead to changes in the normal functioning of these targets. For example, it could inhibit or enhance the activity of an enzyme, or it could act as an agonist or antagonist at a receptor site .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways. For instance, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability. Factors such as its lipophilicity, molecular size, and chemical stability could influence how well it is absorbed, how widely it is distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound might be more effective or stable under certain pH conditions or temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine involves several key steps:
Formation of 1,2,4-Oxadiazole Ring: : Typically achieved through the reaction of amidoxime with carboxylic acids or their derivatives.
Benzofuran Synthesis: : Employing Friedel-Crafts alkylation or other cyclization methods, depending on the starting materials.
Sulfonylation: : Introduction of the sulfonyl group, generally using sulfonyl chlorides under basic conditions.
Final Coupling: : The piperidine moiety is coupled with the synthesized intermediate through nucleophilic substitution or similar reactions.
Industrial Production Methods
For large-scale production, the synthetic route is often optimized to ensure high yield and purity while minimizing cost and environmental impact. Techniques like continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzofuran moiety, forming epoxides or hydroxylated derivatives.
Reduction: : Reduction reactions may target the oxadiazole or sulfonyl groups, potentially leading to ring-opening or transformation into amines.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: : Reagents such as sodium hydride (NaH) or organolithium compounds in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The products depend on the specific reaction conditions. For example, oxidation might yield hydroxylated benzofuran derivatives, while reduction could produce amine-containing intermediates.
Scientific Research Applications
1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine has several scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules, exploring new chemical reactions.
Biology: : Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: : Studied for therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : Employed in the development of new materials with specific properties like conductivity or stability.
Comparison with Similar Compounds
When compared to similar compounds, 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine stands out due to its unique combination of structural features:
1-({2-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine: : Similar structure with a fluorine substituent instead of chlorine, offering different reactivity and properties.
1-({2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine: : The bromine atom alters its chemical behavior and potential biological activity.
1-({2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine: : The methyl group affects its lipophilicity and overall molecular interactions.
By comparing these compounds, researchers can identify specific attributes that make this compound unique and potentially more suitable for certain applications.
Remember, this information is for educational and research purposes and should be verified with experimental data and peer-reviewed sources for practical applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S/c1-14-9-11-27(12-10-14)32(28,29)16-7-8-20-18(13-16)15(2)21(30-20)23-25-22(26-31-23)17-5-3-4-6-19(17)24/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAKYRKSUJUCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

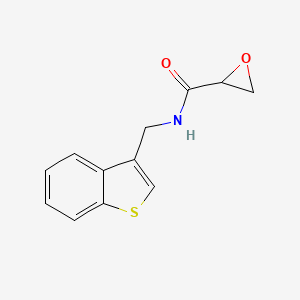
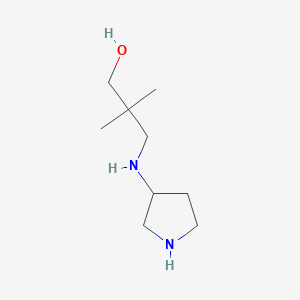
![N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2558191.png)
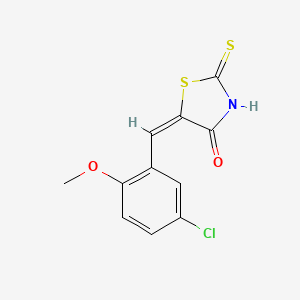
![3-butyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558193.png)
![2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2558194.png)
![2-(cyclopentylsulfanyl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2558195.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2558196.png)
